

Cross-reactivity of Carbinoxamine Maleate in different receptor binding assays

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Compound of Interest

Compound Name: Carbinoxamine Maleate

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Carbinoxamine Maleate: A Comparative Analysis of its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of **Carbinoxamine Maleate**'s cross-reactivity in various receptor binding assays. Carbinoxamine is a first-generation ethanolamine H1-antihistamine, recognized for its therapeutic effects in treating allergic conditions.[1] However, like many first-generation antihistamines, it is known to interact with other receptors, which can lead to a range of off-target effects.[2] Understanding this cross-reactivity is crucial for researchers and drug developers aiming to create more selective and safer therapeutics.

Data Presentation: Cross-Reactivity of Carbinoxamine Maleate

The following table summarizes the binding affinities (K_i) of **Carbinoxamine Maleate** for a range of neurotransmitter receptors. A lower K_i value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) K_i database, a comprehensive resource for understanding the interactions of psychoactive compounds with molecular targets.[3][4]

Receptor Family	Receptor Subtype	Ki (nM)
Histaminergic	H1	2.3
Muscarinic	M1	28
M2	44	
M3	75	
M4	120	
M5	60	
Adrenergic	α 1A	240
α 1B	350	
α 1D	320	
α 2A	>10,000	
α 2B	>10,000	
α 2C	>10,000	
β 1	>10,000	
β 2	>10,000	
Serotonergic	5-HT1A	850
5-HT1B	>10,000	
5-HT1D	>10,000	
5-HT2A	150	
5-HT2B	450	
5-HT2C	280	
5-HT3	>10,000	
5-HT5A	>10,000	
5-HT6	>10,000	

5-HT7

>10,000

Note: Data is sourced from the NIMH PDSP Ki Database. Ki values can vary between different studies and experimental conditions.

Analysis of Cross-Reactivity

As the data indicates, **Carbinoxamine Maleate** is a potent antagonist of the histamine H1 receptor, which is its primary therapeutic target.^[1] The low nanomolar Ki value confirms its high affinity for this receptor.

The compound also demonstrates significant affinity for muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes.^[1] This anticholinergic activity is a well-known characteristic of first-generation antihistamines and is responsible for side effects such as dry mouth, blurred vision, and urinary retention.^{[5][6]}

In the adrenergic receptor family, Carbinoxamine exhibits moderate affinity for α 1 adrenergic receptors, while its affinity for α 2 and β adrenergic receptors is negligible. This interaction with α 1 receptors may contribute to cardiovascular side effects.

Regarding serotonergic receptors, Carbinoxamine shows some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The interaction with 5-HT2A receptors, in particular, could be a factor in the sedative effects observed with this drug.

Experimental Protocols

The determination of receptor binding affinities is typically performed using radioligand binding assays. Below is a generalized protocol for such an assay.

General Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., **Carbinoxamine Maleate**) for a specific receptor.

Materials:

- **Biological Material:** Cell membranes prepared from a cell line recombinantly expressing the target human receptor (e.g., HEK293 or CHO cells).
- **Radioligand:** A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]mepyramine for the H1 receptor).
- **Test Compound:** The compound of interest (**Carbinoxamine Maleate**).
- **Non-specific Binding Control:** A high concentration of a known high-affinity ligand for the target receptor to determine non-specific binding.
- **Assay Buffer:** A buffer solution appropriate for the specific receptor being tested.
- **Filtration Apparatus:** A cell harvester and glass fiber filters.
- **Scintillation Counter:** For measuring radioactivity.

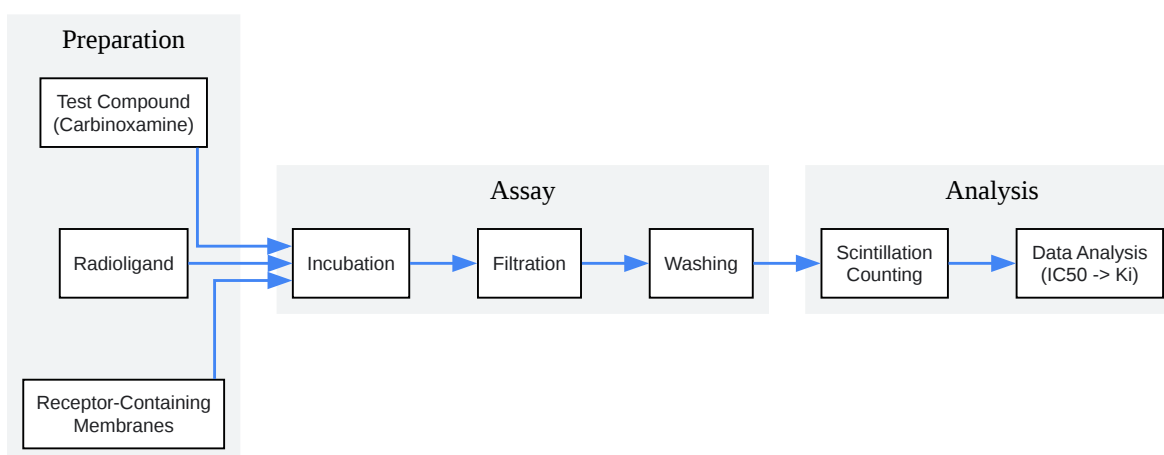
Procedure:

- **Membrane Preparation:** Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation.
- **Assay Setup:** In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.
- **Incubation:** Add the cell membranes, radioligand, and either buffer, non-specific control, or the test compound to the respective wells. Incubate the plate to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

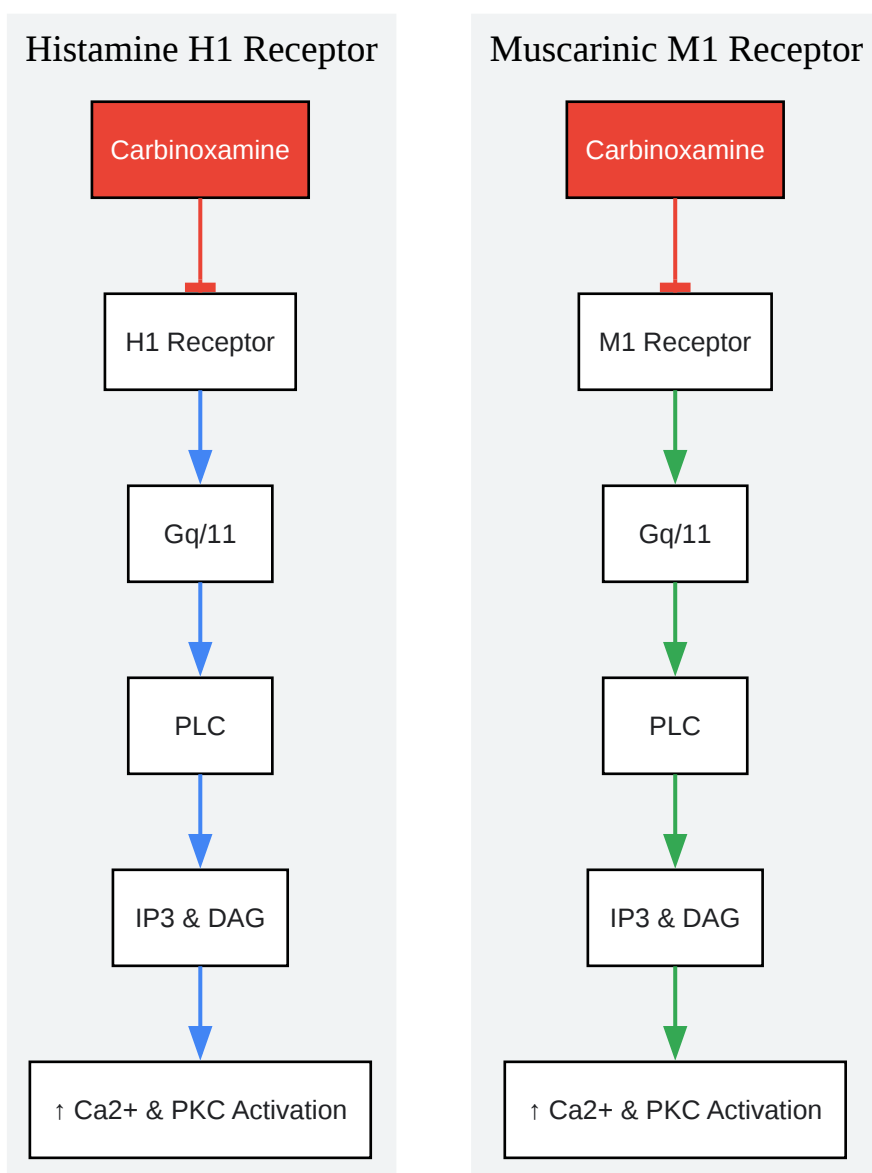
Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways of the receptors for which **Carbinoxamine Maleate** shows significant affinity.



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Experimental Workflow for a Radioligand Binding Assay



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Signaling Pathways of H1 and M1 Receptors

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